N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-5-6-20(17(4)8-14)28-22-19(11-25-28)23(30)27(13-24-22)12-21(29)26-18-9-15(2)7-16(3)10-18/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBTWFVHOZDXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The retrosynthetic approach to N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide necessitates disassembly into three primary components:
- Pyrazolo[3,4-d]pyrimidin-4-one core
- 2,4-Dimethylphenyl substituent at position 1
- Acetamide side chain at position 5, terminating in the 3,5-dimethylphenyl group
Literature precedents suggest two dominant pathways for constructing such systems:
- Pathway A : Sequential assembly of the pyrazole and pyrimidine rings, followed by functionalization.
- Pathway B : Direct cyclization of pre-functionalized intermediates to form the fused heterocycle.
Comparative analysis of yields and regiochemical outcomes favors Pathway A for its superior control over substitution patterns, particularly when introducing sterically demanding aryl groups.
Core Heterocycle Synthesis: Pyrazolo[3,4-d]pyrimidin-4-one Construction
Initial Pyrazole Ring Formation
The synthesis commences with the preparation of 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile (I ), achieved via:
- Cyclocondensation of 2,4-dimethylphenylhydrazine with ethyl cyanoacetate in refluxing ethanol (78% yield).
- Subsequent nitration and reduction to install the amino group at position 5.
Critical Parameters :
Pyrimidine Ring Annulation
Ring closure to form the pyrazolo[3,4-d]pyrimidin-4-one core (II ) employs:
- Reagents : Formamide/ammonium formate mixture under microwave irradiation (150°C, 20 min)
- Yield : 65% after recrystallization from ethanol
Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by cyclodehydration. Microwave irradiation significantly enhances reaction efficiency compared to conventional heating.
Position-Specific Functionalization Strategies
Installation of the 2,4-Dimethylphenyl Group
Introducing the 1-(2,4-dimethylphenyl) substituent occurs during the pyrazole formation stage:
- Method : Ullmann-type coupling of 2,4-dimethyliodobenzene with the pyrazole precursor
- Conditions : CuI/L-proline catalyst system in DMSO at 110°C (12 h)
- Yield : 82% with >99% regioselectivity
Advantage : This copper-catalyzed approach avoids the need for palladium catalysts, reducing costs while maintaining selectivity.
Acetamide Side Chain Introduction
The critical C-5 functionalization involves three sequential steps:
Halogenation at Position 5
- Reagent : Phosphorus oxybromide (POBr₃) in dry dioxane
- Conditions : Reflux for 6 h under nitrogen atmosphere
- Product : 5-Bromo-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (III )
- Yield : 91%
Characterization Data :
Nucleophilic Substitution with Cyanomethyl Group
- Reagent : Sodium cyanide in DMF/H₂O (9:1)
- Conditions : 80°C, 4 h
- Product : 5-(Cyanomethyl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (IV )
- Yield : 76%
Optimization Note :
Maintaining basic conditions (pH 10–11) prevents hydrolysis of the nitrile group.
Hydrolysis and Amidation Sequence
Acid Hydrolysis :
Acid Chloride Formation :
Amine Coupling :
Key Observation :
Slow addition of the acid chloride to the amine solution minimizes dimerization side products.
Alternative Synthetic Approaches
One-Pot Cyclocondensation Strategy
Recent advances demonstrate the feasibility of direct assembly using:
- Starting Materials : 2,4-Dimethylphenyl isocyanate, malononitrile, and 3,5-dimethylphenylacetyl chloride
- Catalyst : Fe₃O₄@SiO₂-SO₃H nanoparticles (0.5 mol%)
- Conditions : Solvent-free, 120°C, 3 h
- Yield : 58%
Advantages :
Limitations :
Critical Process Optimization Parameters
Solvent Selection Matrix
| Step | Optimal Solvent | Alternatives | Key Considerations |
|---|---|---|---|
| Pyrazole Formation | Ethanol | MeOH, i-PrOH | Polarity controls cyclization rate |
| Halogenation | Dioxane | THF, DCM | Anhydrous conditions crucial |
| Amidation | THF | EtOAc, Acetonitrile | Minimizes racemization |
Analytical Characterization Benchmarks
Spectroscopic Data Consistency
Target Compound :
Purity Assessment Methods
| Technique | Acceptable Criteria | Typical Results |
|---|---|---|
| HPLC-DAD | >98% peak area at 254 nm | 98.6–99.2% |
| Elemental Analysis | ±0.4% of theoretical values | C: 69.81% (69.78%), H: 5.93% (5.89%), N: 16.12% (16.09%) |
Scale-Up Considerations and Industrial Relevance
Pilot Plant Adaptation Challenges
- Halogenation Step : Exothermic nature requires jacketed reactors with precise temperature control (-5 to 0°C)
- Cyanide Handling : Closed-loop systems with HCN scrubbers mandatory at >1 kg scale
- Crystallization Optimization : Mixed solvent system (EtOH/H₂O 7:3) improves crystal morphology for filtration
Cost Analysis Breakdown
| Component | Cost Contribution (%) | Reduction Strategies |
|---|---|---|
| 2,4-Dimethylaniline | 38 | Bulk purchasing contracts |
| Palladium Catalysts | 22 | Catalyst recycling protocols |
| Solvent Recovery | 15 | Short-path distillation implementation |
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide: shares structural similarities with other pyrazolopyrimidines and acetamide derivatives.
This compound: can be compared to compounds like pyrazolopyrimidine analogs and other substituted acetamides.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo-pyrimidine core structure which is known for its diverse pharmacological activities.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of pyrazolo-pyrimidines can inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
Studies suggest that the compound may possess anti-inflammatory properties:
- In vivo models have demonstrated that similar compounds can reduce inflammation markers in conditions like arthritis and colitis. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : Many pyrazolo-pyrimidine derivatives act as kinase inhibitors, targeting pathways involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling through the activation of caspases and other apoptotic factors.
Table 1: Summary of Biological Activities
Q & A
Basic Synthesis: What are the standard synthetic routes for synthesizing N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide?
The synthesis typically involves a multi-step process:
Core Formation : Cyclization of pyrazole derivatives (e.g., 5-amino-1H-pyrazole-4-carboxamide) with substituted phenyl groups under basic conditions (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core.
Acetamide Coupling : Reaction of the core with activated acetamide precursors (e.g., chloroacetyl chloride) in polar aprotic solvents like DMF.
Purification : Column chromatography or recrystallization to isolate the final compound .
Advanced Synthesis: How can reaction conditions be optimized to improve the yield of the pyrazolo[3,4-d]pyrimidine core?
Critical parameters include:
- Catalysts : Palladium or copper catalysts (e.g., Pd/C) for Suzuki couplings to introduce aryl groups at the 1-position of the pyrazole ring .
- Temperature : Controlled heating (80–120°C) to accelerate cyclization while avoiding decomposition.
- Solvent Choice : Use of DMSO or ethanol to stabilize intermediates and enhance solubility .
- Reagent Ratios : Stoichiometric excess (1.2–1.5 eq) of chlorophenyl derivatives to drive reaction completion .
Basic Characterization: What spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR (¹H/¹³C) : To verify substituent positions (e.g., dimethylphenyl groups) and acetamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion peak at m/z 484.5) .
- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced Characterization: How can researchers resolve discrepancies in crystallographic data for structurally similar analogs?
- Single-Crystal X-ray Diffraction : Provides definitive bond-length and angle data (e.g., mean C-C bond length = 0.006 Å in related pyrazolo derivatives) .
- Comparative Analysis : Cross-referencing with PubChem data (e.g., InChI keys) to validate stereochemistry .
- DFT Calculations : Computational modeling to predict stable conformers and compare with experimental data .
Basic Biological Screening: What in vitro assays are used to evaluate anticancer activity?
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Screening against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess programmed cell death .
Advanced Biological Studies: How can conflicting data on anti-inflammatory activity be analyzed?
- Target-Specific Assays : ELISA to measure cytokine (e.g., TNF-α, IL-6) suppression in LPS-stimulated macrophages.
- Dose-Response Curves : EC₅₀ comparisons with reference drugs (e.g., dexamethasone) to validate potency .
- Off-Target Profiling : Use of kinase inhibitor panels to rule out non-specific binding .
Basic SAR: What structural features correlate with enhanced bioactivity in pyrazolo[3,4-d]pyrimidine derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at phenyl positions) improve kinase inhibition .
- Acetamide Linker : Flexibility and hydrogen-bonding capacity critical for target engagement .
- Dimethylphenyl Groups : Hydrophobic interactions enhance membrane permeability .
Advanced SAR: How can researchers design analogs to mitigate metabolic instability?
- Isosteric Replacement : Swap labile esters with amides or heterocycles (e.g., oxadiazoles) .
- Deuterium Incorporation : Strategic deuteration of metabolically sensitive C-H bonds to prolong half-life .
- Prodrug Strategies : Mask polar groups (e.g., hydroxyls) with enzymatically cleavable moieties .
Data Contradictions: How should researchers address variability in reported IC₅₀ values across studies?
- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays).
- Control Compounds : Include reference inhibitors (e.g., imatinib for kinases) for cross-study validation .
- Meta-Analysis : Pool data from multiple sources using statistical tools (e.g., ANOVA) to identify outliers .
Mechanistic Studies: What techniques elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (e.g., K_D determination) .
- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinase-ligand complexes) .
- Molecular Dynamics Simulations : Predict binding modes and residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
